Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl Norcarfentanil (hydrochloride) (CRM) is a certified reference material categorized as an opioid. It is a metabolite of carfentanil. This product is intended for research and forensic applications.
Norcarfentanil (hydrochloride) is an analytical reference material categorized as an opioid. It is a metabolite of carfentanil. This product is intended for research and forensic applications.
Norcarfentanil (hydrochloride) is an analytical reference material that is categorized as an opioid. It is a metabolite of carfentanil that can be detected in urine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21220012
InChI: InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H
SMILES: CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl
Molecular Formula: C16H23ClN2O3
Molecular Weight: 326.82 g/mol

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

CAS No.:

Cat. No.: VC21220012

Molecular Formula: C16H23ClN2O3

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl -

Specification

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
IUPAC Name methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H
Standard InChI Key OHAKVFPGXHKSME-UHFFFAOYSA-N
SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl
Canonical SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl
Appearance A 100 µg/ml or 1 mg/ml solution in methanol

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has several synonyms in scientific literature, reflecting its complex structure and varied applications. The compound is primarily identified through its distinct chemical nomenclature and registry numbers.

Identification ParameterInformation
CAS Number61085-87-8
IUPAC NameMethyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Common SynonymsNorcarfentanil (hydrochloride), Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate hydrochloride, 4-[(1-Oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester monohydrochloride
Standard InChIKeyOHAKVFPGXHKSME-UHFFFAOYSA-N
PubChem CID12298180

The compound is classified as an analytical reference material categorized as an opioid, with specific applications in research and forensic contexts .

Structural Characteristics

The molecular structure of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl features a piperidine ring with distinctive functional groups that contribute to its chemical behavior and biological activity.

Structural ParameterDescription
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82 g/mol
Core StructurePiperidine ring with phenyl and propionyl amino moiety at the 4-position
SMILES NotationCCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl

The compound's structure is characterized by a piperidine ring with a phenyl group and a propionyl amino moiety at the 4-position, which is significant for its biological interactions and potential analgesic properties .

Physical and Chemical Properties

Physical Properties

The physical properties of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl provide essential information for its handling, storage, and application in research settings.

PropertyValue
Physical StateTypically available as a solution (100 μg/ml or 1 mg/ml in methanol)
SolubilitySoluble in methanol and other polar solvents
Melting PointNot available in current literature
Boiling PointNot available in current literature
DensityNot available in current literature
LogP2.85560 (estimated)
PSA58.64000 (estimated)

The compound's relatively high LogP value suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Chemical Reactivity

The chemical reactivity of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl is primarily determined by its functional groups, including the ester moiety, amide linkage, and piperidine nitrogen.

While specific reactivity data for this compound is limited in the available literature, compounds with similar functional groups typically undergo the following reactions:

  • Hydrolysis of the methyl ester group under acidic or basic conditions

  • Nucleophilic substitution reactions at the carbonyl carbon

  • Oxidation of the piperidine nitrogen

  • Reduction of the amide linkage

These potential reactions are significant for understanding the compound's stability, storage requirements, and metabolic pathways in biological systems .

Biological Activity and Applications

Pharmacological Profile

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has garnered attention for its potential biological activities, particularly in the context of analgesic properties. As a metabolite of carfentanil, it shares structural similarities with other opioid compounds.

AspectInformation
ClassificationOpioid-related analytical reference material
Primary UseResearch and forensic applications
Parent CompoundMetabolite of carfentanil
Biological DetectionCan be detected in urine samples
Physiological PropertiesComplete physiological and toxicological properties not fully established in current literature

It is important to note that while this compound is structurally related to carfentanil, a potent opioid, the specific pharmacological profile of Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl requires further investigation to fully characterize its receptor binding properties and physiological effects .

Research Applications

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has specific applications in research and forensic contexts, serving as an important analytical reference material.

Application AreaDescription
Forensic AnalysisUsed as a reference standard for the detection and quantification of carfentanil and related compounds in biological samples
Neurobiology StudiesEmployed in research investigating opioid receptor mechanisms and neurological pathways
Proteomics ResearchUtilized in studies examining protein interactions and signaling pathways
Metabolite AnalysisImportant for developing analytical methods to detect and monitor opioid compounds and their metabolites

The compound is particularly valuable in analytical contexts where precise identification and quantification of carfentanil metabolites are required for forensic investigations or toxicological analyses .

Analytical Methods and Detection

Chromatographic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the primary analytical approach for detecting and quantifying Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl in biological samples.

A notable analytical method developed by Wang and Bernert (2006) employs liquid chromatography with atmospheric-pressure ionization tandem mass spectrometry for the analysis of 13 fentanils, including compounds structurally related to Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl, in human urine samples.

This analytical approach offers several advantages:

  • High sensitivity for detecting trace amounts in complex biological matrices

  • Excellent selectivity for distinguishing between structurally similar compounds

  • Reliable quantification capabilities

  • Compatibility with various sample preparation techniques

The development of such analytical methods is crucial for forensic applications, toxicological investigations, and research studies involving this compound and related substances.

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